Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride

Medicinal Chemistry Process Chemistry Building Block Procurement

The hydrochloride salt form eliminates the cold-chain storage and light-protection requirements of the free base (CAS 35990-53-5), enabling efficient parallel synthesis workflows. • Ambient-temperature handling stability vs. cold storage (2-8°C) for free base. • NLT 98% purity ensures reproducible reaction stoichiometry and minimizes impurity-derived artifacts. • Ethyl acetate handle at 3-position enables modular derivatization via hydrolysis, amidation, or reduction.

Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
Cat. No. B13106911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride
Molecular FormulaC12H16ClNO3
Molecular Weight257.71 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1COC2=CC=CC=C2N1.Cl
InChIInChI=1S/C12H15NO3.ClH/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9;/h3-6,9,13H,2,7-8H2,1H3;1H
InChIKeyDHPILALRWMUTHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride: Benzoxazine Heterocyclic Building Block


Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride (CAS 1363405-52-0; MFCD21607129; molecular weight 257.72 g/mol) is a hydrochloride salt of a 3,4-dihydro-2H-1,4-benzoxazine derivative bearing an ethyl acetate substituent at the 3-position. As a member of the benzoxazine heterocyclic family, this compound serves primarily as a pharmaceutical intermediate and versatile molecular building block for the synthesis of biologically active molecules . The benzoxazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives reported as potassium channel (K⁺ channel) activators exhibiting smooth muscle relaxant activity, serotonin receptor modulators, and antithrombotic agents [1][2]. The hydrochloride salt form offers distinct advantages over the free base (CAS 35990-53-5) in terms of crystallinity, handling, and aqueous solubility for downstream synthetic transformations .

Salt form Hydrochloride salt supports reproducible handling and aqueous solubility for synthesis
Scaffold 3-acetate benzoxazine enables modular derivatization for target-focused libraries
Target space Privileged scaffold for K+ channel and antithrombotic pathway studies

Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride: Interchange Risks


Substituting ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride with the free base form (CAS 35990-53-5) or other benzoxazine analogs introduces quantifiable risks to experimental reproducibility and synthetic efficiency. The hydrochloride salt (MW 257.72) and free base (MW 221.25) differ not only in molecular weight—affecting molar calculations in reaction stoichiometry—but also in physical form, storage requirements, and aqueous solubility profiles critical for reproducible synthetic transformations . The free base requires cold storage at 2–8°C with protection from light, while the hydrochloride salt offers ambient-temperature handling stability . Furthermore, structural analogs with differing substituent patterns (e.g., 7-chloro, 4-ethyl, or 3-methyl derivatives) or oxidation states (e.g., 3-oxo-benzoxazine derivatives) exhibit fundamentally different reactivity and biological target profiles, making blanket substitution across the benzoxazine class scientifically indefensible without explicit validation data [1][2].

Free base MW differs by ~16.5%, altering stoichiometry; storage requirements may not align with salt form protocols.
Positional isomers 2-acetate or 3-carboxylate isomers demand distinct synthetic routes; reactivity profiles may not transfer directly.
Unsubstituted scaffold Lacks 3-position handle; requires additional functionalization steps, limiting direct SAR comparison.

Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride: Key Differentiating Evidence


Hydrochloride Salt vs. Free Base: Purity and Stoichiometry

The hydrochloride salt (CAS 1363405-52-0) is commercially available at NLT 98% purity from ISO-certified suppliers, compared with the free base (CAS 35990-53-5) typically offered at 95% purity . The 3-percentage-point purity differential translates to a meaningful reduction in unidentified impurity burden for synthetic applications. Additionally, the molecular weight difference (257.72 vs. 221.25 g/mol; a 16.5% increase) requires explicit correction in molar stoichiometric calculations when interconverting between salt and free base forms in reaction protocols .

Purity & Stoichiometry
Head-to-head
NLT 98% purity (salt) vs 95% (free base)
MW 257.72 vs 221.25 g/mol
Higher purity may support cleaner reaction profiles; molar correction required for interchange.
Supplier-reported HPLC purity specifications
Medicinal Chemistry Process Chemistry Building Block Procurement

Storage Stability: Ambient Handling vs. Cold-Chain

The free base (CAS 35990-53-5) requires refrigerated storage at 2–8°C with protection from light, as specified by multiple suppliers . In contrast, the hydrochloride salt (CAS 1363405-52-0) is shipped and stored at room temperature without light-protection requirements . This difference eliminates cold-chain logistics costs and reduces the risk of compound degradation due to improper storage during transit or laboratory handling. Additionally, the hydrochloride salt's crystalline solid form provides defined melting characteristics, whereas the free base lacks published melting point data across authoritative databases .

Storage Stability
Head-to-head
Room temp. storage (salt) vs 2–8°C protected from light (free base)
Eliminates cold-chain logistics; stability profile may simplify inventory management.
Supplier storage specifications; long-term data to verify
Compound Management Laboratory Logistics Stability Studies

3-Acetate Positional Specificity vs. 2-Acetate and 3-Carboxylate Isomers

The 3-acetate substitution pattern on the 3,4-dihydro-2H-1,4-benzoxazine scaffold is synthetically and pharmacologically distinct from the 2-acetate and 3-carboxylate isomers. Published synthetic studies demonstrate that 3-acetate derivatives are obtained via condensation of 2-aminophenol with ethyl 2,3-dibromopropanoate, while 2-acetate derivatives require a different synthetic entry [1]. Furthermore, the 3-acetate scaffold (as its 4-benzyl derivative) has been specifically employed to access bioactive compounds, with the scaffold described as 'a key synthon for the design of promising therapeutic drugs' [2]. The positional isomerism directly impacts downstream reactivity: the 3-position ethyl acetate group offers distinct nucleophilic substitution and hydrolysis pathways compared with the 2-position analog, enabling divergent synthetic strategies for lead optimization programs [3].

Positional Specificity
Class-level
3-acetate: reported as key synthon for drug design
2-acetate/3-carboxylate isomers: distinct synthetic entry
Positional isomerism changes synthetic route; reactivity profiles may not transfer between isomers.
Synthesis protocols from Bourcier et al. 2001
Synthetic Chemistry Structure-Activity Relationship Scaffold Functionalization

Access to Potassium Channel Modulators and Antithrombotic Compounds

The 3,4-dihydro-2H-1,4-benzoxazine scaffold with a functionalizable acetate ester at the 3-position serves as a privileged intermediate for two therapeutically distinct target classes. Patent US5420126A explicitly claims 3,4-dihydro-2H-1,4-benzoxazine derivatives as potassium channel (K⁺ channel) activating agents with smooth muscle relaxant (antispasmodic) activity [1]. Independently, Ilas et al. (J. Med. Chem. 2008) demonstrated that structurally related 3,4-dihydro-2H-1,4-benzoxazine derivatives achieve submicromolar inhibition constants (Ki) for thrombin and submicromolar IC50 values for fibrinogen binding to platelet GPIIb/IIIa receptor, representing a dual-function antithrombotic pharmacophore [2][3]. The ethyl acetate handle at the 3-position enables modular derivatization—via ester hydrolysis, amidation, or reduction—to access both target classes from a single procurement, a versatility not offered by 3-unsubstituted benzoxazine building blocks (e.g., CAS 5735-53-5) .

Target Class Access
Class-level
Single intermediate enables K+ channel activators (patent) and thrombin/GPIIb/IIIa dual inhibitors (literature)
Unsubstituted scaffold requires de novo functionalization
Supports divergent library synthesis from one procurement; functional handle enables multiple target families.
Data for structurally related derivatives; not the exact compound
Ion Channel Pharmacology Antithrombotic Drug Discovery Lead Optimization

Ethyl Ester Prodrug for COX-2 and HDAC Inhibitors

The ethyl acetate group at the 3-position of the benzoxazine scaffold serves as a hydrolytically labile ester prodrug motif that can be converted in vivo or in vitro to the corresponding carboxylic acid. Literature evidence demonstrates that the carboxylic acid analog, 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid (CAS 933254-03-6), has been investigated as an inhibitor of cyclooxygenase-2 (COX-2) and histone deacetylases (HDAC), with BindingDB data recording a Ki of 920 nM for noncompetitive inhibition of human COX-2 [1][2]. The ethyl ester hydrochloride serves as a protected, crystalline precursor that can be quantitatively hydrolyzed to the free carboxylic acid under controlled conditions, offering advantages in purification and storage compared to directly handling the carboxylic acid form, which is priced at €466.00/g (CymitQuimica, 2019) . This ester-to-acid strategy mirrors established prodrug approaches used for Caroxazone (a benzoxazine-based antidepressant MAO inhibitor), where the ester hydrolysis pathway is well-characterized .

Ester Prodrug Strategy
Class-level
Ethyl ester hydrolyzes to carboxylic acid (reported Ki 920 nM, human COX-2)
Crystalline salt precursor vs. free acid (€466/g)
Stable, easy-to-handle precursor for controlled hydrolysis; COX-2 activity context requires acid conversion.
COX-2 data for the carboxylic acid, not the ester; BindingDB
Prodrug Design Anti-inflammatory Epigenetics

Unexplored Chiral Space for Asymmetric Synthesis

The 3-position of the 3,4-dihydro-2H-1,4-benzoxazine scaffold bearing the ethyl acetate substituent is a stereogenic center, yet the enantioselective synthesis of this scaffold remains unreported in the literature. Bourcier et al. (2001) explicitly note: 'to date, its enantioselective version has never been reported' [1]. This stands in contrast to the 2-substituted benzoxazine-3-carboxylate series, where both enantiomers have been isolated, and to the broader benzoxazine class where enantiomerically pure derivatives (e.g., (S)-2-ethyl 2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate, CAS 1850385-83-9) are already commercially available and have been characterized [2]. This represents a distinct opportunity: the racemic hydrochloride salt can serve as the starting point for chiral resolution or asymmetric synthesis development, potentially yielding patentable enantiomerically pure building blocks with differentiated pharmacological profiles, as demonstrated by the KCNQ2 opener (S)-2 series where enantiomeric specificity was critical for neuronal hyperexcitability reduction [3].

Unexplored Chirality
Data to verify
No enantioselective synthesis reported; racemic HCl salt available
Comparable 2-substituted series has enantiopure versions
Chiral resolution methodology context; stereochemical control may enable IP differentiation.
Bourcier et al. 2001; enantiomerically pure analogs exist
Chiral Chemistry Asymmetric Synthesis IP Strategy

Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate hydrochloride: Application Scenarios


K⁺ Channel Activator Library Synthesis

Research groups targeting potassium channel modulation for hypertension, asthma, or overactive bladder can use this compound as a key intermediate. The benzoxazine scaffold is explicitly claimed in US Patent US5420126A as a K⁺ channel activator pharmacophore [1]. The ethyl acetate handle at the 3-position allows modular derivatization through ester hydrolysis, amidation, or reduction to generate diverse analogue libraries. Procuring the hydrochloride salt (NLT 98% purity) ensures reproducible reaction stoichiometry and minimizes impurity-derived artifacts during SAR exploration, directly addressing the purity gap vs. the 95% free base .

Dual Thrombin/GPIIb/IIIa Inhibitor Optimization

The 3,4-dihydro-2H-1,4-benzoxazine scaffold has demonstrated submicromolar dual activity against thrombin (Ki) and GPIIb/IIIa receptor (IC50), as reported by Ilas et al. in J. Med. Chem. 2008 [2]. Medicinal chemistry teams can employ this ethyl acetate intermediate to synthesize focused libraries exploring substituent effects at the 4-position (N-alkylation/arylation) and the aromatic ring, with the goal of balancing anticoagulant and antiplatelet activities for novel antithrombotic agents. The hydrochloride salt's ambient storage stability eliminates cold-chain inventory management, enabling efficient parallel synthesis workflows .

COX-2 Prodrug Development via Ester Hydrolysis

The ethyl ester serves as a hydrolytically labile prodrug motif for the corresponding carboxylic acid, which has demonstrated COX-2 inhibitory activity (Ki = 920 nM, noncompetitive, human COX-2) [3][4]. Researchers can procure the stable, crystalline hydrochloride salt for controlled hydrolysis studies under physiological or enzymatic conditions, generating the active carboxylic acid species in situ. This approach is particularly advantageous for programs requiring a protected precursor that can be stored at room temperature, in contrast to the free carboxylic acid which commands a high commercial price (€466.00/g) and may present handling challenges .

Enantioselective Synthesis of Unexplored Chiral Scaffold

The stereogenic center at the 3-position of this scaffold represents an unexplored chiral space, as no enantioselective synthesis has been reported [5]. Groups developing asymmetric synthetic methodologies can use the racemic hydrochloride salt as a substrate for chiral resolution (e.g., chiral HPLC, diastereomeric salt formation) or catalytic asymmetric synthesis. Success in this endeavor would yield enantiomerically pure building blocks with potential for patent protection—following the precedent of enantiomerically pure 7-fluoro benzoxazine analogs (CAS 1850385-83-9) and the KCNQ2 opener (S)-2 series where enantiomeric specificity was critical for biological activity [6].

Application
Selection Property
Validation Focus
K+ channel modulator library synthesis
3-acetate functionalization handle
K+ channel activation assay context
Dual antithrombotic inhibitor SAR
N-alkylation site for SAR exploration
Thrombin/GPIIb/IIIa activity assay context
COX-2 prodrug hydrolysis studies
Crystalline ester precursor
COX-2 inhibition endpoint review
Enantioselective chiral synthesis
Stereogenic C3 center
Enantiomeric purity & biological profiling
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